molecular formula C21H30N4O5 B10823266 Emedastine-13C,d3 (fumarate)

Emedastine-13C,d3 (fumarate)

Cat. No.: B10823266
M. Wt: 422.5 g/mol
InChI Key: FGFODSDYSQTNOS-KEYIANAESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of emedastine-13C-d3 (fumarate) involves the incorporation of stable isotopes, deuterium, and carbon-13, into the emedastine molecule. The general synthetic route includes:

Industrial Production Methods: Industrial production of emedastine-13C-d3 (fumarate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Emedastine-13C-d3 (fumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Emedastine-13C-d3 (fumarate) has several scientific research applications, including:

Mechanism of Action

Emedastine-13C-d3 (fumarate) exerts its effects by selectively binding to histamine H1 receptors. This binding inhibits the action of histamine, a key mediator in allergic reactions. The compound’s mechanism of action involves:

Comparison with Similar Compounds

Uniqueness: Emedastine-13C-d3 (fumarate) is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical and pharmacokinetic studies. This labeling provides an advantage in research applications where accurate measurement and differentiation from endogenous compounds are crucial .

Properties

Molecular Formula

C21H30N4O5

Molecular Weight

422.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[4-(trideuterio(113C)methyl)-1,4-diazepan-1-yl]benzimidazole

InChI

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2+1D3;

InChI Key

FGFODSDYSQTNOS-KEYIANAESA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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